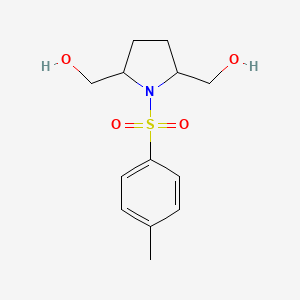

(1-Tosylpyrrolidine-2,5-diyl)dimethanol

Description

Properties

IUPAC Name |

[5-(hydroxymethyl)-1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-10-2-6-13(7-3-10)19(17,18)14-11(8-15)4-5-12(14)9-16/h2-3,6-7,11-12,15-16H,4-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKXIBIUSHBEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10699383 | |

| Record name | [1-(4-Methylbenzene-1-sulfonyl)pyrrolidine-2,5-diyl]dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92198-73-7 | |

| Record name | [1-(4-Methylbenzene-1-sulfonyl)pyrrolidine-2,5-diyl]dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (2R,5R)-1-Tosyl-2,5-bis(hydroxymethyl)pyrrolidine: A C₂-Symmetric Chiral Building Block

Introduction

(2R,5R)-1-Tosyl-2,5-bis(hydroxymethyl)pyrrolidine is a cornerstone chiral auxiliary and building block in modern asymmetric synthesis. Its C₂-symmetric scaffold, featuring a rigid pyrrolidine core flanked by two primary alcohol functionalities, makes it an exceptionally valuable precursor for the development of chiral ligands for asymmetric catalysis, as well as a key synthon in the total synthesis of complex natural products and pharmaceuticals. The p-toluenesulfonyl (tosyl) protecting group on the nitrogen atom not only imparts stability throughout various synthetic transformations but also modulates the electronic properties of the pyrrolidine ring.

This technical guide provides a comprehensive, field-proven methodology for the preparation of this important chiral diol. We will delve into the strategic rationale behind the chosen synthetic pathway, provide detailed, step-by-step experimental protocols, and explain the causality behind critical experimental choices to ensure reproducibility and success.

Retrosynthetic Analysis and Strategic Rationale

The synthesis of a chiral molecule like (2R,5R)-1-tosyl-2,5-bis(hydroxymethyl)pyrrolidine necessitates a strategy that originates from the chiral pool, leveraging readily available, enantiopure starting materials to establish the desired stereochemistry. Our retrosynthetic approach identifies the key precursor as a trans-2,5-disubstituted pyrrolidine diester, which can be accessed from L-glutamic acid, an inexpensive and abundant amino acid.

Caption: Retrosynthetic pathway for the target molecule.

The critical transformations are:

-

N-Tosylation: The protection of the secondary amine of the pyrrolidine ring. The tosyl group is an excellent choice due to its robustness under reductive conditions.[1][2][3] It is a strong electron-withdrawing group that protects the nitrogen from unwanted side reactions.[1][4]

-

Reduction: The simultaneous reduction of the two ester functionalities to primary alcohols. This requires a powerful reducing agent capable of this transformation without affecting the tosyl group.

This guide will focus on the final two stages of the synthesis, starting from the readily accessible chiral intermediate, diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate.

Experimental Protocols

Part 1: N-Tosylation of the Pyrrolidine Core

This step introduces the essential tosyl protecting group onto the pyrrolidine nitrogen. The reaction is a standard nucleophilic substitution on the sulfur atom of p-toluenesulfonyl chloride.

Workflow: N-Tosylation

Sources

A Comprehensive Spectroscopic and Methodological Guide to (1-Tosylpyrrolidine-2,5-diyl)dimethanol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Spectroscopic Landscape of a Chiral Building Block

I. Molecular Structure and Predicted Spectroscopic Profile

The structure of (1-Tosylpyrrolidine-2,5-diyl)dimethanol, with the Chemical Abstracts Service (CAS) number 92198-73-7, is characterized by a central five-membered pyrrolidine ring. A tosyl (p-toluenesulfonyl) group is attached to the nitrogen atom, and hydroxymethyl (-CH₂OH) groups are appended to the C2 and C5 positions. The stereochemistry at C2 and C5 is crucial and can be either cis or trans. For the purpose of this guide, we will consider the general structure, acknowledging that the precise spectroscopic details will vary depending on the specific stereoisomer.

Predicted ¹H NMR Spectral Data

The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for elucidating the structure of organic molecules. Based on the analysis of similar structures, the following ¹H NMR spectral data are predicted for this compound in deuterochloroform (CDCl₃) as the solvent.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.75 | Doublet | 2H | Ar-H (ortho to SO₂) | The protons on the aromatic ring of the tosyl group ortho to the electron-withdrawing sulfonyl group are deshielded and appear as a doublet. |

| ~7.35 | Doublet | 2H | Ar-H (meta to SO₂) | The protons on the aromatic ring meta to the sulfonyl group are less deshielded and appear as a doublet. |

| ~4.0-4.2 | Multiplet | 2H | H-2, H-5 | The methine protons at the C2 and C5 positions of the pyrrolidine ring are adjacent to both the nitrogen and the hydroxymethyl group, leading to a downfield shift. The multiplicity will depend on the coupling with the adjacent methylene protons. |

| ~3.6-3.8 | Multiplet | 4H | -CH₂OH | The diastereotopic protons of the hydroxymethyl groups will appear as a complex multiplet. |

| ~2.45 | Singlet | 3H | Ar-CH₃ | The methyl protons of the tosyl group appear as a sharp singlet. |

| ~2.0-2.2 | Multiplet | 2H | H-3a, H-4a | One set of diastereotopic methylene protons of the pyrrolidine ring. |

| ~1.8-2.0 | Multiplet | 2H | H-3b, H-4b | The other set of diastereotopic methylene protons of the pyrrolidine ring. |

| Variable | Broad Singlet | 2H | -OH | The chemical shift of the hydroxyl protons is variable and depends on concentration and temperature. A D₂O shake experiment can confirm this assignment by causing the peak to disappear.[1][2] |

Causality in Experimental Choices: The choice of CDCl₃ as the solvent is standard for many organic compounds due to its good dissolving power and relatively simple residual solvent peak.[3] However, for compounds with exchangeable protons like alcohols, deuterated dimethyl sulfoxide (DMSO-d₆) can also be a good choice as it often allows for the observation of coupling between the hydroxyl proton and the adjacent methylene protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are summarized below.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~144.0 | Ar-C (ipso to SO₂) | The aromatic carbon directly attached to the sulfonyl group is deshielded. |

| ~134.0 | Ar-C (ipso to CH₃) | The aromatic carbon bearing the methyl group. |

| ~130.0 | Ar-CH (ortho to SO₂) | The aromatic methine carbons ortho to the sulfonyl group. |

| ~127.5 | Ar-CH (meta to SO₂) | The aromatic methine carbons meta to the sulfonyl group. |

| ~65-68 | -CH₂OH | The carbons of the hydroxymethyl groups are in a typical range for primary alcohols. |

| ~60-63 | C-2, C-5 | The carbons at the 2 and 5 positions of the pyrrolidine ring are shifted downfield due to the attachment of the electronegative nitrogen and oxygen atoms. |

| ~30-33 | C-3, C-4 | The methylene carbons of the pyrrolidine ring. |

| ~21.5 | Ar-CH₃ | The methyl carbon of the tosyl group. |

Predicted Infrared (IR) Spectral Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The key predicted IR absorption bands for this compound are listed below.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3500-3200 | Strong, Broad | O-H stretch | The broadness of this peak is due to hydrogen bonding between the alcohol functional groups.[1][2][4] |

| 3000-2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the pyrrolidine ring and hydroxymethyl groups. |

| ~1600, ~1490 | Medium | C=C stretch (aromatic) | Characteristic stretching vibrations of the aromatic ring of the tosyl group. |

| ~1340 | Strong | S=O stretch (asymmetric) | The asymmetric stretching vibration of the sulfonyl group is a strong and characteristic absorption.[5][6][7] |

| ~1160 | Strong | S=O stretch (symmetric) | The symmetric stretching vibration of the sulfonyl group is also a strong and characteristic absorption.[5][6][7] |

| 1260-1050 | Strong | C-O stretch | The stretching vibration of the carbon-oxygen single bond in the primary alcohol groups.[4] |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₃H₁₉NO₄S, Molecular Weight: 285.36 g/mol ), electrospray ionization (ESI) would be a suitable soft ionization technique.[8][9][10][11][12]

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion | Rationale |

| 286.1 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in the ESI+ spectrum. |

| 308.1 | [M+Na]⁺ | The sodium adduct is commonly observed in ESI-MS. |

| 155.0 | [M-Ts+H]⁺ | Loss of the tosyl group is a common fragmentation pathway for N-tosylated compounds. |

| 91.1 | [C₇H₇]⁺ | The tropylium ion, a characteristic fragment of the tosyl group. |

II. Methodologies for Synthesis and Spectroscopic Analysis

A robust and reproducible synthesis is paramount for obtaining high-quality material for research and development. The following section details a hypothetical, yet plausible, two-step synthesis of this compound, followed by protocols for acquiring the spectroscopic data.

Synthetic Workflow

The synthesis can be logically approached in two main stages: the N-tosylation of a commercially available or synthesized pyrrolidine-2,5-dimethanol precursor, or the reduction of a readily accessible diester.

Caption: Synthetic approach via reduction of a diester intermediate.

Experimental Protocol: Synthesis

Step 1: Synthesis of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate (Hypothetical)

This intermediate can be synthesized from diethyl pyrrolidine-2,5-dicarboxylate.

-

Materials: Diethyl pyrrolidine-2,5-dicarboxylate, p-toluenesulfonyl chloride (TsCl), triethylamine (TEA), anhydrous dichloromethane (DCM).

-

Procedure:

-

To a solution of diethyl pyrrolidine-2,5-dicarboxylate (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford diethyl 1-tosylpyrrolidine-2,5-dicarboxylate.

-

Step 2: Reduction to this compound

The reduction of the diester to the diol can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[13][14][15][16]

-

Materials: Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), deionized water, 1 M HCl.

-

Procedure:

-

To a suspension of LiAlH₄ (2.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl 1-tosylpyrrolidine-2,5-dicarboxylate (1.0 eq.) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting white precipitate and wash thoroughly with THF.

-

Combine the filtrate and washes, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Protocol for Spectroscopic Data Acquisition

Caption: Workflow for the spectroscopic characterization of the target compound.

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[3]

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

¹H NMR: Standard pulse sequence, spectral width of ~16 ppm, sufficient number of scans for good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled pulse sequence, spectral width of ~220 ppm, longer acquisition time and more scans may be required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the compound can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat sample.[17][18]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a high-quality spectrum.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode. The mass range should be set to cover the expected molecular ion and potential fragments.

III. Conclusion and Future Perspectives

This technical guide provides a comprehensive, albeit predictive, spectroscopic and methodological framework for this compound. The presented data and protocols are grounded in established chemical principles and analogous compound data, offering a reliable starting point for researchers. The true value of this chiral building block will be fully realized through its application in the synthesis of novel bioactive molecules. It is our hope that this guide will facilitate such endeavors by providing the necessary foundational knowledge for its confident synthesis and characterization. Future work should focus on the experimental validation of the predicted spectroscopic data and the exploration of the differential reactivity of the two hydroxymethyl groups, further expanding the synthetic utility of this promising chiral scaffold.

References

- Cole, R. B. (Ed.). (2010).

- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

- de Hoffmann, E., & Stroobant, V. (2007).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Niessen, W. M. A. (2001).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews, 20(6), 362–387.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Kemp, W. (1991). Organic Spectroscopy. Macmillan.

- Field, L. D., Li, H., & Magill, A. M. (2013).

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

- Stuart, B. H. (2004).

- Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.

- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.

- Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.

- Pavia, D. L. (2008).

- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.

- Gilbert, J. C., & Martin, S. F. (2015). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

- Balci, M. (2005). Basic ¹H-and ¹³C-NMR Spectroscopy. Elsevier.

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- Larkin, P. J. (2017).

- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.

- Hornak, J. P. (1997). The Basics of NMR. Rochester Institute of Technology.

- Baxter, G. J., Brown, R. F. C., & McMullen, G. L. (1974). The infrared absorption of sulphonyl groups. Australian Journal of Chemistry, 27(11), 2341-2348.

- Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall.

- Kalsi, P. S. (2007). Spectroscopy of Organic Compounds.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (2012). Introduction to infrared and Raman spectroscopy. Academic press.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous Detection of Polar and Nonpolar Molecules by Nano-ESI MS with Plasma Ignited by an Ozone Generator Power Supply - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 13. bloomtechz.com [bloomtechz.com]

- 14. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 15. orgosolver.com [orgosolver.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. allsubjectjournal.com [allsubjectjournal.com]

An In-depth Technical Guide to (1-Tosylpyrrolidine-2,5-diyl)dimethanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Tosylpyrrolidine-2,5-diyl)dimethanol is a chiral organic compound featuring a pyrrolidine ring, a key structural motif in a vast array of natural products and pharmaceuticals.[1][2] The presence of the tosyl protecting group on the nitrogen atom and the two hydroxymethyl substituents at the 2 and 5 positions endows this molecule with unique chemical properties and renders it a valuable building block in synthetic chemistry. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in drug discovery and asymmetric synthesis. The pyrrolidine scaffold is of significant interest to medicinal chemists due to its ability to explore three-dimensional pharmacophore space, contributing to the stereochemistry and conformational rigidity of a molecule.[1]

Molecular Structure and Identification

The fundamental characteristics of this compound are summarized in the table below, providing essential information for its identification and handling.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 92198-73-7[3] |

| Molecular Formula | C₁₃H₁₉NO₄S[3] |

| Molecular Weight | 285.36 g/mol [3] |

| Canonical SMILES | CS(=O)(=O)N1C(CO)CCC1CO |

graph MolStructure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,0.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C1 [label="C", pos="-1,-0.2!", fontcolor="#202124"]; C2 [label="C", pos="-0.5,-1.2!", fontcolor="#202124"]; C3 [label="C", pos="0.5,-1.2!", fontcolor="#202124"]; C4 [label="C", pos="1,-0.2!", fontcolor="#202124"]; S1 [label="S", pos="0,1.8!", fontcolor="#FFFFFF", style=filled, fillcolor="#FBBC05"]; O1 [label="O", pos="-0.8,2.5!", fontcolor="#EA4335"]; O2 [label="O", pos="0.8,2.5!", fontcolor="#EA4335"]; C5 [label="C", pos="0,3.2!", fontcolor="#202124"]; C6 [label="C", pos="-0.7,3.9!", fontcolor="#202124"]; C7 [label="C", pos="0.7,3.9!", fontcolor="#202124"]; C8 [label="C", pos="-0.7,4.9!", fontcolor="#202124"]; C9 [label="C", pos="0.7,4.9!", fontcolor="#202124"]; C10 [label="C", pos="0,5.6!", fontcolor="#202124"]; C11 [label="C", pos="0,6.6!", fontcolor="#202124"]; C12 [label="C", pos="-1.8,-0.2!", fontcolor="#202124"]; O3 [label="O", pos="-2.5,-0.2!", fontcolor="#EA4335"]; C13 [label="C", pos="1.8,-0.2!", fontcolor="#202124"]; O4 [label="O", pos="2.5,-0.2!", fontcolor="#EA4335"];

// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; N1 -- S1; S1 -- O1 [style=double]; S1 -- O2 [style=double]; S1 -- C5; C5 -- C6; C5 -- C7; C6 -- C8; C7 -- C9; C8 -- C10; C9 -- C10; C10 -- C11; C1 -- C12; C12 -- O3; C4 -- C13; C13 -- O4; }

Caption: 2D structure of this compound.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its application in research and development. While experimental data for some properties are not widely published, predicted values from computational models provide useful estimates.

Table of Physical Properties

| Property | Value | Source |

| Boiling Point | 475.9 ± 51.0 °C (Predicted) | [4] |

| Density | 1.294 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 14.47 ± 0.10 (Predicted) | [4] |

Solubility:

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While a comprehensive public database of its spectra is not available, typical chemical shifts and vibrational frequencies can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tosyl group (aromatic protons typically in the range of 7.3-7.8 ppm and a methyl singlet around 2.4 ppm). The protons on the pyrrolidine ring and the hydroxymethyl groups would appear in the aliphatic region, with their chemical shifts and multiplicities dependent on the stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the tosyl group, the methyl carbon of the tosyl group, and the carbons of the pyrrolidine ring and the hydroxymethyl groups. The chemical shifts of the pyrrolidine carbons provide valuable information about the ring conformation and substitution pattern.[5]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.[6] Key expected vibrational frequencies include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-H stretch (aromatic and aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

S=O stretch (sulfonamide): Strong asymmetric and symmetric stretching bands around 1340-1370 cm⁻¹ and 1150-1180 cm⁻¹.

-

C-O stretch: A band in the region of 1000-1260 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the molecule.[7][8] In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 286.1. The fragmentation pattern would likely involve cleavage of the tosyl group, loss of water from the hydroxymethyl groups, and fragmentation of the pyrrolidine ring.

Synthesis and Purification

The synthesis of this compound typically involves the reduction of the corresponding dicarboxylic acid or diester derivative, which can be prepared from commercially available starting materials such as glutamic acid. The chirality of the final product is determined by the stereochemistry of the starting material.

Illustrative Synthetic Pathway:

Caption: A general synthetic scheme for this compound.

Experimental Protocol: Reduction of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate

This protocol describes a general procedure for the reduction of the diester to the diol. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Addition of Ester: Dissolve Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Filtration and Extraction: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Applications in Drug Discovery and Asymmetric Synthesis

The unique structural features of this compound make it a valuable chiral building block and a potential chiral auxiliary or ligand in asymmetric synthesis.[9][10]

Chiral Building Block:

The C₂-symmetric nature of the trans-isomer of this compound makes it an attractive starting material for the synthesis of more complex chiral molecules. The two primary alcohol functionalities can be selectively modified to introduce a variety of other functional groups, leading to the construction of diverse molecular scaffolds for drug discovery. The pyrrolidine ring is a common feature in many biologically active compounds, and the defined stereochemistry at the 2 and 5 positions can be crucial for target binding and pharmacological activity.[2]

Potential as a Chiral Auxiliary and Ligand:

Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed.[9][10] The diol functionality of this compound could be used to form chiral acetals or ketals, which can then direct diastereoselective reactions on other parts of the molecule.

Furthermore, the nitrogen and oxygen atoms in the molecule can act as coordination sites for metal catalysts. Modification of the hydroxyl groups could lead to the development of novel chiral ligands for a variety of asymmetric transformations, such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The tosyl group can influence the electronic properties and steric environment of the catalytic center.

Safety and Handling

This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chiral compound with significant potential in organic synthesis, particularly in the fields of drug discovery and asymmetric catalysis. Its well-defined stereochemistry and the presence of multiple functional groups make it a valuable building block for the construction of complex molecular architectures. While there is a need for more comprehensive experimental data on its physical and chemical properties, the information presented in this guide provides a solid foundation for researchers and scientists working with this promising molecule. Further exploration of its reactivity and application as a chiral ligand is warranted and could lead to the development of novel synthetic methodologies and the discovery of new bioactive compounds.

References

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6449. [Link]

-

Chiral auxiliary - Wikipedia. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 55(5), 635-652. [Link]

-

Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit. [Link]

-

Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids - PubMed. [Link]

-

(PDF) Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. [Link]

-

ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. MACEDONIAN PHARMACEUTICAL BULLETIN, 68(1), 15-26. [Link]

-

13C.NMR – Spectra of Compound [ 1 ] | Download Scientific Diagram - ResearchGate. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry. [Link]

-

2,5-Tetrahydrofurandimethanol | C6H12O3 | CID 97792 - PubChem. [Link]

-

(PDF) FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - ResearchGate. [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC - PubMed Central. [Link]

-

Crystal structure of N, N-Dimethyl-N′-tosylformimidamide, C10H14N2O2S - ResearchGate. [Link]

-

Solubility of Xylitol in Ethanol, Acetone, N,N-Dimethylformamide, 1-Butanol, 1-Pentanol, Toluene, 2-Propanol, and Water - ResearchGate. [Link]

-

Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline - PMC - NIH. [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PubMed. [Link]

-

THFDM - FCAD Group. [Link]

-

2,5-Furandimethanol | C6H8O3 | CID 74663 - PubChem. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 92198-73-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 92198-73-7 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

mechanism of stereochemical control with C2-symmetric pyrrolidine ligands

An In-Depth Technical Guide to the Mechanism of Stereochemical Control with C2-Symmetric Pyrrolidine Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of C2-Symmetry in Asymmetric Catalysis

In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, asymmetric catalysis has emerged as a powerful and elegant tool. A central tenet in the design of effective chiral catalysts is the concept of symmetry. Among the various symmetry elements, C2-symmetry has proven to be a particularly "privileged" structural motif. A C2-symmetric molecule is one that can be rotated by 180° around a central axis to yield a molecule indistinguishable from the original.

The utility of C2-symmetry in chiral ligands is profound; it significantly simplifies the catalytic landscape. By rendering the two binding sites of a metal complex or the two faces of an organocatalyst stereochemically equivalent, it reduces the number of possible diastereomeric transition states. This reduction minimizes competing, less selective reaction pathways, often leading to higher levels of enantioselectivity.

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone of modern asymmetric catalysis, largely due to its prevalence in the chiral pool (e.g., derived from proline) and its conformational rigidity. When substituted at the 2- and 5-positions with identical chiral groups, a C2-symmetric pyrrolidine is formed. These ligands have become paramount in both organocatalysis and as ligands for transition metals, offering a robust and tunable scaffold for inducing stereoselectivity in a vast array of chemical transformations. This guide will delve into the core mechanisms by which these ligands exert such precise stereochemical control.

Core Mechanisms of Stereochemical Control

C2-symmetric pyrrolidine derivatives primarily operate through two major organocatalytic activation modes: Enamine Catalysis and Iminium Ion Catalysis . Both pathways rely on the transient and reversible formation of a covalent bond between the pyrrolidine's secondary amine and a substrate, creating a chiral intermediate that dictates the stereochemical outcome of the subsequent reaction.

Enamine Catalysis: Activating the Nucleophile

In enamine catalysis, the pyrrolidine catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This process elevates the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, effectively turning it into a soft nucleophile capable of reacting with various electrophiles.

The C2-symmetric substituents on the pyrrolidine ring play a crucial role in this process. They create a sterically defined chiral environment around the enamine's double bond. One face of the enamine is effectively shielded by the bulky groups, forcing the incoming electrophile to approach from the less hindered face. This directed approach is the cornerstone of stereochemical control.

A classic example is the asymmetric Michael addition of ketones to nitroolefins.

Catalytic Cycle for Enamine-Mediated Michael Addition:

Caption: Catalytic cycle for an enamine-mediated Michael addition.

The Transition State: A Model for Stereoselectivity

The high fidelity of the stereochemical transfer is rationalized by examining the transition state of the carbon-carbon bond-forming step. A widely accepted model posits that the enamine intermediate adopts a conformation where one of the C2-symmetric substituents (e.g., a bulky biaryl or silyl ether group) extends over one face of the enamine π-system. For the reaction to proceed, the electrophile (nitroolefin) must approach from the opposite, unshielded face. Furthermore, non-covalent interactions, such as hydrogen bonding between an acidic proton on the catalyst or an additive and the nitro group of the electrophile, can further rigidify the transition state assembly, enhancing selectivity.[1][2]

Caption: Steric shielding of the enamine intermediate by the C2-ligand.

Iminium Ion Catalysis: Activating the Electrophile

Conversely, iminium ion catalysis involves the reaction of the pyrrolidine catalyst with an α,β-unsaturated aldehyde or ketone. This condensation forms a transient, chiral iminium ion. The key mechanistic feature here is that the positively charged nitrogen atom acts as a powerful electron sink, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system.[3] This activation renders the electrophile far more reactive towards weak nucleophiles, such as dienes in a Diels-Alder reaction.

Similar to enamine catalysis, the C2-symmetric substituents on the pyrrolidine ring establish a chiral environment. They effectively block one of the diastereotopic faces of the dienophile (the α,β-unsaturated system), forcing the incoming nucleophile (the diene) to attack from the accessible face, thereby controlling the absolute stereochemistry of the newly formed stereocenters.

Catalytic Cycle for Iminium-Mediated Diels-Alder Reaction:

Caption: Catalytic cycle for an iminium-mediated Diels-Alder reaction.

Data Presentation: Performance in Asymmetric Michael Additions

The efficacy of C2-symmetric pyrrolidine-based organocatalysts is demonstrated by the high yields and excellent stereoselectivities achieved in benchmark reactions. The data below summarizes typical results for the Michael addition of aldehydes to β-nitrostyrene using various C2-substituted pyrrolidine catalysts.[4][5]

| Entry | Catalyst Type | R Group on Pyrrolidine C2 | Solvent | Yield (%) | dr (syn:anti) | ee (syn) (%) |

| 1 | (S)-Prolinol derivative | -CH(Ph)OTMS | Toluene | 99 | 95:5 | 99 |

| 2 | (S)-Prolinamide derivative | -CONHPh | CH2Cl2 | 95 | 90:10 | 92 |

| 3 | C2-symmetric bis-pyrrolidine | (S)-2-pyrrolidinyl | Dioxane | 92 | 85:15 | 88 |

| 4 | C2-symmetric bis(aryl)prolinol | -C(Ph)2OTIPS | CHCl3 | 98 | >99:1 | 97 |

| 5 | C2-symmetric biaryl-based | 2,2'-biaryl scaffold | CH2Cl2 | 99 | 99:1 | 96[1] |

Data are representative and compiled from various sources for illustrative purposes.

Experimental Protocols

The following is a representative, field-proven protocol for the asymmetric Michael addition of an aldehyde to a nitroolefin, a cornerstone reaction demonstrating the power of enamine catalysis with C2-symmetric pyrrolidine derivatives.

Protocol: Asymmetric Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene

Materials:

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst)

-

trans-β-Nitrostyrene (Electrophile)

-

3-Phenylpropionaldehyde (Nucleophile)

-

Toluene (Anhydrous)

-

Benzoic Acid (Co-catalyst/Additive)

-

Ethyl acetate, Hexanes (for chromatography)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the C2-symmetric pyrrolidine catalyst (e.g., 0.02 mmol, 10 mol%).

-

Solvent and Additive: Add anhydrous toluene (2.0 mL) and benzoic acid (0.02 mmol, 10 mol%) to the flask. Stir the mixture at room temperature for 10 minutes to ensure dissolution.

-

Addition of Reactants: Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv) to the catalyst solution. Cool the mixture to 0 °C using an ice bath.

-

Initiation: Add 3-phenylpropionaldehyde (0.4 mmol, 2.0 equiv) dropwise to the cooled, stirring solution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 20% ethyl acetate/hexanes eluent system. The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to afford the desired Michael adduct.

-

Analysis: Determine the yield of the purified product. Analyze the diastereomeric ratio (dr) by 1H NMR spectroscopy of the crude reaction mixture. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion and Authoritative Grounding

The stereochemical control exerted by C2-symmetric pyrrolidine ligands is a testament to the power of rational catalyst design. By leveraging fundamental principles of physical organic chemistry—namely, the formation of chiral enamine and iminium ion intermediates—these catalysts create a highly ordered and predictable steric environment. This forces reactions to proceed through a favored, low-energy transition state, resulting in the formation of one enantiomer with remarkable preference. The causality is clear: the C2-symmetry minimizes undesirable reaction pathways, while the bulky substituents provide the necessary steric hindrance to direct the approach of the reacting partner. The protocols and mechanisms described herein are not merely theoretical constructs; they are self-validating systems proven through countless applications in the synthesis of complex, high-value molecules, including active pharmaceutical ingredients.[6] As the field of asymmetric catalysis continues to evolve, the foundational principles established by these elegant C2-symmetric systems will undoubtedly inspire the next generation of catalysts for precise molecular construction.

References

-

Zhao, H., Li, H., Yue, Y., & Sheng, Z. (2013). Diastereoselective and Enantioselective Michael Addition Reactions of Ketones and Aldehydes to Nitro Olefins Catalyzed by C2‐Symmetric Axially‐Unfixed Biaryl‐Based Organocatalysts Derived from Enantiopure α‐Proline. European Journal of Organic Chemistry, 2013(9), 1740–1748. [Link]

-

ResearchGate. (n.d.). A general (simplified) mechanism of Diels–Alder reactions by iminium organocatalysis promoted by α‐amino acid derivatives. ResearchGate. Retrieved January 19, 2026, from [Link]

-

Pellissier, H. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(15), 4477. [Link]

-

Martínez-Peña, F., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612–619. [Link]

-

PubMed. (2017). Synthesis of New Pyrrolidine-Based Organocatalysts and Study of Their Use in the Asymmetric Michael Addition of Aldehydes to Nitroolefins. Beilstein J Org Chem. [Link]

-

Sci-Hub. (2016). Pyrrolidine modified PANF catalyst for asymmetric Michael addition of ketones to nitrostyrenes in aqueous phase. Green Chemistry. [Link]

-

Di Carmine, G., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 11(12), 7271–7281. [Link]

-

Liu, Y., et al. (2025). Iminium Catalysis in Natural Diels-Alderase. Nature Catalysis. [Link]

-

Alza, E., et al. (2018). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Catalysts, 8(12), 620. [Link]

-

SciSpace. (2008). Resin-Bound Pyrrolidine Catalysts for Enamine-Mediated Reactions. Angewandte Chemie International Edition, 47, 6407-6410. [Link]

-

PubMed. (2025). Iminium Catalysis in Natural Diels-Alderase. Nat Catal. [Link]

-

MDPI. (2020). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 25(1), 221. [Link]

-

Royal Society of Chemistry. (2000). Synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine: new chiral nucleophilic catalysts. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

- 1. sci-hub.box [sci-hub.box]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iminium Catalysis in Natural Diels-Alderase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

The C₂-Symmetry of Pyrrolidine-Based Auxiliaries: A Technical Guide to Stereochemical Control

Abstract

In the landscape of asymmetric synthesis, the quest for predictable and efficient stereochemical control is paramount. Among the most powerful tools in the synthetic chemist's arsenal are chiral auxiliaries, with those possessing C₂-symmetry holding a privileged status. This in-depth technical guide provides a comprehensive exploration of C₂-symmetric pyrrolidine-based auxiliaries, a class of compounds that has revolutionized the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. We will delve into the fundamental principles of C₂-symmetry, elucidate the synthetic routes to key auxiliaries, and provide a detailed mechanistic understanding of their application in cornerstone asymmetric transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools for the efficient construction of enantiomerically pure molecules.

The Principle of C₂-Symmetry in Asymmetric Catalysis

At its core, C₂-symmetry in a chiral molecule refers to the presence of a twofold rotational axis, where a 180° rotation about this axis results in a molecule indistinguishable from the original.[1] This seemingly simple geometric property has profound implications for asymmetric catalysis. By possessing a C₂-axis, the two faces of a reactive center coordinated to the auxiliary become diastereotopic in a highly defined and predictable manner. This symmetry element reduces the number of possible competing transition states, thereby enhancing the energy difference between the pathways leading to the two possible enantiomers and, consequently, increasing enantioselectivity.[2][3]

The effectiveness of C₂-symmetric auxiliaries stems from their ability to create a rigid and well-defined chiral environment around the reaction center. The substituents at the 2- and 5-positions of the pyrrolidine ring act as "chiral fences," effectively blocking one face of the prochiral substrate from attack by a reagent.[1] This steric blockade forces the incoming reagent to approach from the less hindered face, leading to the preferential formation of one enantiomer.

Figure 2: Synthetic scheme for (2R,5R)-Dimethylpyrrolidine.

Experimental Protocol: Synthesis of (2R,5R)-(-)-2,5-Dimethylpyrrolidine [4]

-

Step 1: Enantioselective Reduction of 2,5-Hexanedione. To a suspension of baker's yeast in water, 2,5-hexanedione is added, and the mixture is fermented for several days. This enzymatic reduction affords (2R,5R)-hexane-2,5-diol with high enantiomeric excess. The diol is extracted with an organic solvent and purified by distillation or crystallization.

-

Step 2: Mesylation. The resulting diol is dissolved in dichloromethane and cooled to 0°C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred until completion, then quenched with water. The organic layer is separated, washed, dried, and concentrated to yield the dimesylate.

-

Step 3: Cyclization and Deprotection. The crude dimesylate is dissolved in an appropriate solvent and treated with a primary amine, such as benzylamine, to effect cyclization to the N-benzylpyrrolidine. Subsequent hydrogenolysis using hydrogen gas and a palladium on carbon catalyst removes the benzyl group, affording the desired (2R,5R)-2,5-dimethylpyrrolidine, which is purified by distillation.

(2R,5R)- and (2S,5S)-2,5-Diphenylpyrrolidine

For applications requiring greater steric bulk, 2,5-diphenylpyrrolidine is a valuable auxiliary. Its synthesis can be achieved through a highly stereoselective reduction of 1,4-diphenyl-1,4-butanedione.

Experimental Protocol: Synthesis of (2S,5S)-(-)-2,5-Diphenylpyrrolidine [5]

-

Step 1: Asymmetric Reduction of 1,4-Diphenyl-1,4-butanedione. The diketone is subjected to a Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata or CBS reduction), employing a chiral oxazaborolidine catalyst and a borane source (e.g., BH₃·THF). This reaction provides (1R,4R)-1,4-diphenylbutane-1,4-diol with high diastereo- and enantioselectivity.

-

Step 2: Cyclization. The resulting diol is converted to the corresponding dimesylate or ditosylate as described previously. Treatment of the activated diol with a primary amine, followed by deprotection if necessary, yields the target (2S,5S)-2,5-diphenylpyrrolidine.

Applications in Asymmetric Synthesis: Mechanistic Insights

The true power of C₂-symmetric pyrrolidine auxiliaries is demonstrated in their ability to direct the stereochemical outcome of a wide array of chemical reactions.

Enders SAMP/RAMP Hydrazone Alkylation

Pioneered by E.J. Corey and Dieter Enders, this methodology allows for the highly diastereoselective α-alkylation of aldehydes and ketones. [6]The process involves the formation of a hydrazone between the carbonyl compound and a chiral auxiliary, either (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP).

Figure 3: Catalytic cycle of the Enders SAMP/RAMP hydrazone alkylation.

The stereochemical outcome is dictated by the formation of a rigid, chelated lithium azaenolate intermediate. The methoxymethyl group at the C2 position of the pyrrolidine ring coordinates to the lithium cation, locking the conformation of the azaenolate. This rigid structure effectively shields one face of the nucleophilic α-carbon, forcing the electrophile to approach from the opposite, less hindered face. [7] Experimental Protocol: Asymmetric Alkylation of Cyclohexanone using SAMP [6][8]

-

Step 1: Hydrazone Formation. Cyclohexanone and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) are refluxed in a suitable solvent with a catalytic amount of acid to form the corresponding hydrazone. The product is purified by distillation or chromatography.

-

Step 2: Deprotonation and Alkylation. The purified hydrazone is dissolved in dry THF and cooled to -78°C. A solution of lithium diisopropylamide (LDA) is added dropwise to form the azaenolate. After stirring, the alkylating agent (e.g., methyl iodide) is added, and the reaction is allowed to warm to room temperature.

-

Step 3: Auxiliary Cleavage. The crude alkylated hydrazone is subjected to ozonolysis at low temperature, followed by a reductive workup, to cleave the C=N bond and afford the α-alkylated cyclohexanone with high enantiomeric excess.

Table 1: Performance of SAMP/RAMP Auxiliaries in Asymmetric Alkylation

| Carbonyl Substrate | Electrophile | Auxiliary | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

| Cyclohexanone | MeI | SAMP | >95% | >95% | [6] |

| Propanal | BnBr | RAMP | >98% | >98% | [9] |

| Acetone | Allyl Bromide | SAMP | >95% | >95% | [10] |

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and versatile method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. [11]This reaction employs a chiral oxazaborolidine catalyst, which is typically derived from a proline-based amino alcohol, in the presence of a stoichiometric borane reducing agent.

The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and enhances the Lewis acidity of the endocyclic boron atom. The ketone then coordinates to this Lewis acidic boron in a sterically controlled manner, positioning one of its prochiral faces for selective hydride transfer from the coordinated borane via a six-membered ring transition state. [6][12]

Figure 4: Simplified catalytic cycle of the CBS reduction.

Experimental Protocol: Asymmetric Reduction of Acetophenone [4][13]

-

Step 1: Catalyst Preparation (in situ). In a flame-dried flask under an inert atmosphere, the chiral amino alcohol (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol) is dissolved in anhydrous THF. Trimethylborate is added, followed by a solution of borane-THF complex. The mixture is stirred to form the active oxazaborolidine catalyst.

-

Step 2: Reduction. A solution of acetophenone in anhydrous THF is added slowly to the catalyst solution at a controlled temperature (e.g., 0°C or room temperature). The reaction is monitored by TLC or GC.

-

Step 3: Quenching and Workup. Upon completion, the reaction is carefully quenched by the slow addition of methanol. The product is then isolated by extraction, and the crude chiral alcohol is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.

Table 2: Performance of CBS Catalysts in Asymmetric Ketone Reduction

| Ketone Substrate | CBS Catalyst Precursor | Enantiomeric Excess (ee) | Configuration | Reference |

| Acetophenone | (S)-Diphenylprolinol | >97% | (R) | [11] |

| 1-Tetralone | (S)-Diphenylprolinol | 97% | (S) | [12] |

| Propiophenone | (R)-Diphenylprolinol | 96% | (S) | [11] |

Case Studies in Drug Development and Total Synthesis

The impact of C₂-symmetric pyrrolidine-based auxiliaries is profoundly felt in the synthesis of complex, biologically active molecules where precise stereochemical control is non-negotiable.

Synthesis of Zaragozic Acid A

The Enders SAMP/RAMP alkylation was a key step in the synthesis of the potent squalene synthase inhibitor, Zaragozic Acid A. This methodology was employed to set a crucial stereocenter in a highly functionalized intermediate with excellent diastereoselectivity, demonstrating its utility in complex molecular architectures. [6]

Synthesis of MK-0417 (a Carbonic Anhydrase Inhibitor)

In the industrial-scale synthesis of the glaucoma medication MK-0417, a CBS reduction was utilized to establish the stereochemistry of a key chiral alcohol intermediate. The high enantioselectivity and reliability of the CBS reduction were critical for the economic viability of the manufacturing process. [12]

Conclusion: The Enduring Legacy of C₂-Symmetry

C₂-symmetric pyrrolidine-based auxiliaries represent a triumph of rational design in asymmetric synthesis. Their ability to impose a predictable and highly ordered chiral environment has enabled the efficient and stereocontrolled synthesis of a vast array of complex molecules. The foundational principles of C₂-symmetry, exemplified by the robust and versatile methodologies of Enders and Corey, continue to inspire the development of new generations of chiral catalysts and auxiliaries. For the modern synthetic chemist, a thorough understanding of the synthesis, mechanism, and application of these powerful tools is indispensable for navigating the challenges of contemporary organic synthesis and drug discovery.

References

-

Short, R. P.; Kennedy, R. M.; Masamune, S. An Improved Synthesis of (−)-(2R,5R)-2,5-Dimethylpyrrolidine. J. Org. Chem.1989 , 54 (7), 1755–1756. [Link]

-

Enders, D.; Fey, P.; Kipphardt, H. (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP). Org. Synth.1987 , 65, 173. [Link]

-

Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. J. Am. Chem. Soc.1987 , 109 (18), 5551–5553. [Link]

-

Lazib, Y.; Naves, J. G.; Labande, A.; Dauban, P.; Saget, T. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Org. Inorg. Au2023 , 3 (3), 120–129. [Link]

-

Marzi, M.; Minetti, P.; Misiti, D. Synthesis of enantiomerically pure (2R, 5R) disubstituted pyrrolidines from D-mannitol. Tetrahedron1992 , 48 (46), 10127–10132. [Link]

-

Enders SAMP/RAMP hydrazone-alkylation reaction. In Wikipedia; 2023. [Link]

-

C2-symmetric ligands. In Wikipedia; 2023. [Link]

-

Corey–Itsuno reduction. In Wikipedia; 2023. [Link]

-

The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. PMC. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]

-

Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

Symmetry as Construction Principle in Asymmetric Catalysis. UBC Chemistry. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

The Role of Symmetry in Asymmetric Catalysis. ResearchGate. [Link]

-

Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3-sp3) bonds in asymmetric fashi. NPTEL. [Link]

-

Synthesis of (2S,5S)-bishydroxymethyl-(3R,4R)-bishydroxypyrrolidine from D-mannitol. Academia.edu. [Link]

-

Enders, D.; Fey, P.; Kipphardt, H. (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP). Organic Syntheses. [Link]

-

Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Sterically and Electronically Nonsymmetrical P,N-Ligands. ResearchGate. [Link]

-

Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. RSC Publishing. [Link]

-

Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. NIH. [Link]

-

An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. NIH. [Link]

-

Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. Organic Syntheses. [Link]

-

Synthesis of (2R,5S)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine (DGDP) via stereoselective amination using chlorosulfonyl isocyanate. PubMed. [Link]

-

Synthesis of 2,5-disubstituted pyrrolidines. ResearchGate. [Link]

-

2,5-dimethylpyrrole. Organic Syntheses. [Link]

-

ChemInform Abstract: A Simple Enantioselective Preparation of (2S,5S)-2,5-Diphenylpyrrolidine and Related Diaryl Amines. ResearchGate. [Link]

-

Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. [Link]

Sources

- 1. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]

- 2. Symmetry as Construction Principle in Asymmetric Catalysis | UBC Chemistry [chem.ubc.ca]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kcl.digimat.in [kcl.digimat.in]

- 11. grokipedia.com [grokipedia.com]

- 12. researchgate.net [researchgate.net]

- 13. books.rsc.org [books.rsc.org]

Methodological & Application

Application Notes & Protocols: Asymmetric Allylation Utilizing (1-Tosylpyrrolidine-2,5-diyl)dimethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the application of the C₂-symmetric chiral diol, (1-Tosylpyrrolidine-2,5-diyl)dimethanol, as a novel ligand in palladium-catalyzed asymmetric allylic alkylation (AAA). While this specific diol is an emerging candidate, its structural similarity to well-established chiral ligands suggests significant potential for inducing high enantioselectivity in the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of complex chiral molecules, including pharmaceutical intermediates and natural products. This guide will cover the proposed synthesis of the ligand, its mechanistic role in the catalytic cycle, a detailed experimental protocol for a benchmark reaction, and expected performance metrics based on analogous systems.

Introduction: The Significance of Asymmetric Allylic Alkylation

The palladium-catalyzed Tsuji-Trost reaction, particularly its enantioselective variant, the Trost Asymmetric Allylic Alkylation (AAA), stands as a cornerstone of modern synthetic organic chemistry.[1] This powerful transformation allows for the stereocontrolled formation of new chemical bonds at an allylic position of a substrate, which is crucial for the construction of stereogenic centers. The versatility of the AAA reaction is demonstrated by its tolerance of a wide array of nucleophiles, including carbon, nitrogen, and oxygen-based species, making it an indispensable tool in the synthesis of complex, biologically active molecules.[1]

The key to achieving high enantioselectivity lies in the design and application of chiral ligands that coordinate to the palladium catalyst. These ligands create a chiral environment around the metal center, which directs the incoming nucleophile to attack one face of the π-allyl palladium intermediate preferentially. While numerous chiral phosphine[2] and diamine[3] ligands have been successfully developed, the exploration of other ligand classes, such as chiral diols, continues to be an active area of research. The C₂-symmetric scaffold of this compound, with its well-defined stereochemistry and potential for bidentate coordination, presents an attractive, albeit underexplored, candidate for this critical role.

Synthesis of the Chiral Ligand: (2R,5R)-1-Tosylpyrrolidine-2,5-diyl)dimethanol

The enantiomerically pure ligand can be synthesized from readily available chiral pool starting materials. A plausible synthetic route commences from (2R,5R)-pyrrolidine-2,5-dicarboxylic acid, which can be prepared via several established methods.

A proposed multi-step synthesis is outlined below:

-

Protection of the Amine: The secondary amine of (2R,5R)-pyrrolidine-2,5-dicarboxylic acid is protected with a tosyl group using tosyl chloride in the presence of a base.

-

Esterification: The di-carboxylic acid is then converted to its corresponding dimethyl ester by reaction with methanol under acidic conditions.

-

Reduction of the Esters: The final step involves the reduction of the dimethyl ester to the desired diol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

This sequence provides a reliable pathway to the target C₂-symmetric diol ligand.

The Catalytic Cycle and Mechanism of Asymmetric Induction

The palladium-catalyzed asymmetric allylation reaction proceeds through a well-established catalytic cycle. The role of the chiral ligand, in this case, this compound, is to influence the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate.

The key steps in the mechanism are:

-

Oxidative Addition: A Pd(0) complex, coordinated to the chiral diol ligand, reacts with the allylic substrate (e.g., an allylic acetate) to form a cationic η³-π-allylpalladium(II) intermediate. This step typically proceeds with inversion of stereochemistry at the carbon bearing the leaving group.

-

Nucleophilic Attack: The nucleophile, often a soft carbon nucleophile like a malonate enolate, attacks the π-allyl complex. This attack occurs on the face opposite to the palladium metal (exo attack).

-

Reductive Elimination: Following the nucleophilic attack, the product is formed, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

The enantioselectivity of the reaction is determined during the nucleophilic attack. The C₂-symmetric diol ligand creates a chiral pocket around the palladium center. Steric and electronic interactions between the ligand, the π-allyl intermediate, and the incoming nucleophile favor one pathway, leading to the preferential formation of one enantiomer of the product.

Figure 1: A simplified diagram of the palladium-catalyzed asymmetric allylation cycle. L* represents the chiral ligand.

Application Protocol: Asymmetric Allylation of rac-1,3-Diphenyl-2-propenyl Acetate

This protocol describes a benchmark reaction for evaluating the effectiveness of a new chiral ligand in palladium-catalyzed AAA.[4]

Materials and Reagents

-

This compound (chiral ligand)

-

Allylpalladium(II) chloride dimer, [Pd(allyl)Cl]₂

-

rac-1,3-Diphenyl-2-propenyl acetate

-

Dimethyl malonate

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Potassium acetate (KOAc)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware, syringes, and magnetic stirrer

Experimental Workflow

Figure 2: A step-by-step workflow for the asymmetric allylation experiment.

Detailed Step-by-Step Protocol

Catalyst Preparation:

-

In an inert atmosphere glovebox, add allylpalladium(II) chloride dimer (e.g., 0.005 mmol, 1 mol%) and this compound (e.g., 0.015 mmol, 3 mol%) to a dry reaction vial.

-

Add anhydrous dichloromethane (1.0 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

Reaction Setup and Execution:

-

In a separate oven-dried flask under an inert atmosphere, dissolve rac-1,3-diphenyl-2-propenyl acetate (e.g., 0.5 mmol, 1.0 equiv) in anhydrous dichloromethane (2.0 mL).

-

To this solution, add dimethyl malonate (e.g., 1.5 mmol, 3.0 equiv), N,O-Bis(trimethylsilyl)acetamide (BSA) (e.g., 1.5 mmol, 3.0 equiv), and potassium acetate (KOAc) (e.g., 0.025 mmol, 5 mol%).

-

Using a syringe, transfer the pre-formed catalyst solution to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Workup and Analysis:

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Expected Results and Data Presentation

Based on the performance of structurally similar C₂-symmetric ligands in the palladium-catalyzed asymmetric allylation of rac-1,3-diphenyl-2-propenyl acetate, the use of this compound is anticipated to yield the desired product with high enantioselectivity. The tosyl group on the pyrrolidine nitrogen may provide additional steric bulk and electronic effects that could influence the stereochemical outcome.

Table 1: Expected Performance in the Asymmetric Allylation of rac-1,3-Diphenyl-2-propenyl Acetate

| Entry | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | This compound | 1.0 (Pd), 3.0 (Ligand) | DCM | 25 | >90 | >90 (expected) |

Note: The presented data is a projection based on the performance of analogous C₂-symmetric ligands and requires experimental verification.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, class of C₂-symmetric diol ligands for palladium-catalyzed asymmetric allylic alkylation. Its rigid pyrrolidine backbone and defined stereocenters are desirable features for inducing high levels of enantioselectivity. The protocol detailed herein provides a robust starting point for the evaluation of this ligand in a benchmark AAA reaction. Further optimization of reaction conditions, including solvent, temperature, and the nature of the base, may lead to even higher yields and enantioselectivities. The successful application of this ligand would broaden the toolbox of chiral catalysts available to synthetic chemists and could pave the way for its use in the synthesis of valuable chiral building blocks for the pharmaceutical and agrochemical industries.

References

- Kubota, H., Nakajima, M., & Koga, K. (1993). Enantioselective palladium catalyzed allylic alkylation with C2-symmetric chiral diamine ligands. Tetrahedron Letters, 34(50), 8135–8138.

-

Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. (2021). Chemical Reviews. [Link]

-

New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation. (n.d.). Journal of the Chemical Society, Chemical Communications. [Link]

-

Enantioselective palladium catalyzed allylic alkylation with C2-symmetric chiral diamine ligands. (n.d.). Sci-Hub. [Link]

-

Tsuji-Trost Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Palladium-catalyzed asymmetric allylic alkylation of electron-deficient pyrroles with meso electrophiles. (2012). Organic Letters. [Link]

-

Tsuji–Trost reaction. (n.d.). Wikipedia. [Link]

Sources

- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 2. New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Sci-Hub. Enantioselective palladium catalyzed allylic alkylation with C2-symmetric chiral diamine ligands / Tetrahedron Letters, 1993 [sci-hub.box]

- 4. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Enantioselective Reduction of Ketones with (1-Tosylpyrrolidine-2,5-diyl)dimethanol Derived Catalysts

I. Introduction: The Power of Chiral Pyrrolidine Scaffolds in Asymmetric Catalysis

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone transformation in modern organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and other fine chemicals.[1] Among the most reliable and versatile methods to achieve this is the oxazaborolidine-catalyzed reduction, famously known as the Corey-Bakshi-Shibata (CBS) or Corey-Itsuno reduction.[2][3][4] This methodology leverages a chiral catalyst to deliver a hydride from a borane source to a ketone with high facial selectivity, consistently yielding products with excellent enantiomeric excess (e.e.).[5][6]

At the heart of this powerful catalytic system lies a chiral amino alcohol, which forms the core of the active oxazaborolidine catalyst.[7] While catalysts derived from (S)-proline have been extensively studied and commercialized, the modular nature of this system allows for fine-tuning of the catalyst structure to optimize performance for specific substrates.[8] This guide focuses on a specific class of these catalysts, those derived from (1-Tosylpyrrolidine-2,5-diyl)dimethanol. The C2-symmetrical pyrrolidine backbone provides a rigid and well-defined chiral environment, while the tosyl group and dimethanol moieties offer unique steric and electronic properties that can influence catalyst activity and selectivity.

These application notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven protocols for employing these advanced catalysts in the synthesis of enantioenriched secondary alcohols.

II. Mechanistic Insights: The Catalytic Cycle of Enantioselective Ketone Reduction

The success of the CBS reduction lies in the elegant orchestration of Lewis acid-base interactions within a well-defined chiral pocket. The catalyst, an oxazaborolidine, is typically formed in situ from the chiral amino alcohol, in this case, this compound, and a borane source. The generally accepted mechanism, originally proposed by E.J. Corey and his collaborators, involves the following key steps:[3][9]

-

Catalyst-Borane Complex Formation: The reaction initiates with the coordination of a borane molecule (e.g., BH₃·THF or BH₃·SMe₂) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination serves a dual purpose: it activates the borane, making it a more potent hydride donor, and it enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[9][10]

-

Ketone Coordination: The more Lewis acidic endocyclic boron atom of the catalyst-borane complex then coordinates to the carbonyl oxygen of the prochiral ketone. The ketone orients itself to minimize steric interactions between its substituents and the chiral framework of the catalyst. Typically, the larger substituent on the ketone points away from the bulky groups on the catalyst.[3]

-

Stereoselective Hydride Transfer: With the ketone held in a specific orientation, the activated borane delivers a hydride to the carbonyl carbon via a highly organized, six-membered, chair-like transition state.[6] The facial selectivity of this intramolecular hydride transfer is dictated by the absolute configuration of the chiral catalyst.

-